1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)-
Overview
Description
1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This specific compound is characterized by the presence of two methyl groups at the 2 position and a propynyl group at the 4 position. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol or other diols in the presence of a Brönsted or Lewis acid catalyst . For the synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)-, a common method involves the reaction of a suitable carbonyl compound with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction typically requires refluxing in toluene with a catalyst such as p-toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Industrial methods may also employ alternative catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Corresponding substituted dioxolanes.
Scientific Research Applications
1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can protect sensitive functional groups during chemical reactions. The compound can also participate in various chemical transformations, acting as an intermediate or a reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methyl and propynyl substituents.
1,3-Dioxane: A six-membered cyclic acetal with similar properties but different ring size.
2,2-Dimethyl-1,3-dioxolane: Lacks the propynyl group but has similar stability and reactivity.
Uniqueness
1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is unique due to the presence of both methyl and propynyl groups, which confer distinct chemical properties and reactivity. The propynyl group, in particular, allows for additional functionalization and derivatization, making this compound versatile in synthetic applications .
Properties
IUPAC Name |
2,2-dimethyl-4-prop-2-ynyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-5-7-6-9-8(2,3)10-7/h1,7H,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMSZPUQMROGLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC#C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562473 | |
Record name | 2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90199-16-9 | |
Record name | 2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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